molecular formula C17H16BrN3O2S2 B12133735 N-(4-bromophenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

N-(4-bromophenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B12133735
M. Wt: 438.4 g/mol
InChI Key: NNIIBGQJFCFYBW-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a synthetic organic compound characterized by its unique chemical structure, which includes a bromophenyl group and a thieno[2,3-d]pyrimidinyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

Molecular Formula

C17H16BrN3O2S2

Molecular Weight

438.4 g/mol

IUPAC Name

N-(4-bromophenyl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C17H16BrN3O2S2/c1-9-10(2)25-15-14(9)16(23)21(3)17(20-15)24-8-13(22)19-12-6-4-11(18)5-7-12/h4-7H,8H2,1-3H3,(H,19,22)

InChI Key

NNIIBGQJFCFYBW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)Br)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-d]pyrimidine ring.

    Introduction of the Trimethyl Groups: Methylation reactions using reagents like methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Attachment of the Bromophenyl Group: This can be achieved through a nucleophilic substitution reaction where a bromophenyl halide reacts with a suitable nucleophile.

    Formation of the Acetamide Linkage: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation under controlled conditions:

Reaction TypeReagents/ConditionsProduct FormedYieldReference
Sulfoxide formationH₂O₂ (30%), CH₃COOH, 0–5°C, 2 hN-(4-bromophenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfinyl]acetamide68%
Sulfone formationm-CPBA (1.2 eq), DCM, 25°C, 12 hCorresponding sulfone derivative82%

Key Findings :

  • Sulfur oxidation enhances polarity and modifies biological activity.

  • Reaction rates depend on steric hindrance from the 3,5,6-trimethyl groups .

Nucleophilic Substitution

The bromine atom on the phenyl ring participates in cross-coupling reactions:

Reaction TypeReagents/ConditionsProduct FormedApplication
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°CAryl-substituted analogs with boronic acidsLibrary diversification
Ullmann couplingCuI, L-proline, DMSO, 120°CBiaryl derivativesPolymer precursors

Mechanistic Insight :

  • Bromine substitution occurs regioselectively at the para position due to electronic effects .

  • Steric bulk from the thienopyrimidine moiety limits coupling efficiency with bulky boronic acids.

Reduction Reactions

The 4-oxo group in the thienopyrimidine core can be reduced:

ReagentsConditionsProductNotes
NaBH₄MeOH, 0°C, 1 h3,4-Dihydrothieno[2,3-d]pyrimidin-4-olUnstable intermediate
LiAlH₄THF, reflux, 4 hOver-reduction to tetrahydro derivativeLow yield (32%)

Challenges :

  • Reduction competes with potential decomposition of the thiophene ring.

  • Stabilizing agents (e.g., TMSCl) improve yields in NaBH₄ reactions .

Ester Hydrolysis and Amide Formation

The acetamide linker undergoes hydrolysis and re-functionalization:

ReactionConditionsProductFunctionalization
Acidic hydrolysis6M HCl, reflux, 6 hFree carboxylic acidSalt formation
Amide couplingEDC/HOBt, DMF, RTPeptide-conjugated derivativesTargeted drug design

Applications :

  • Hydrolysis enables salt formulations for improved solubility .

  • Amide bonds facilitate conjugation with bioactive peptides.

Cyclization Reactions

Thermal or catalytic conditions induce ring formation:

ConditionsProductCatalystsYield
PTSA, toluene, 110°CThieno[2,3-d]pyrimidine-fused quinazolinonesAcidic55%
Pd(OAc)₂, XantphosMacrocyclic analogsTransition metal41%

Structural Impact :

  • Cyclization alters π-conjugation, affecting UV-Vis absorption profiles .

Radical Reactions

The bromophenyl group participates in radical-mediated processes:

Reaction TypeInitiatorsProductsSelectivity
PhotochemicalAIBN, hv (254 nm)Debrominated derivativesModerate
ThermalDTBP, 130°CCross-linked dimersLow

Limitations :

  • Competing side reactions limit synthetic utility .

Stability Under Physiological Conditions

Hydrolytic and enzymatic stability studies:

ConditionHalf-LifeDegradation ProductsEnzyme Involved
pH 7.4 buffer, 37°C48 hSulfoxide, deacetylated metaboliteN/A
Human liver microsomes12 hGlucuronidated derivativesCYP3A4, UGT1A1

Implications :

  • Sulfur oxidation dominates metabolic pathways.

  • Structural modifications (e.g., methyl groups) retard enzymatic degradation .

Scientific Research Applications

Scientific Research Applications

Biological research has identified this compound's potential antimicrobial, antifungal, and anticancer properties. Studies have shown that it interacts with various biological targets, leading to significant biological activities.

Case Study: Anticancer Activity
A study demonstrated that N-(4-bromophenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide exhibits cytotoxic effects against several cancer cell lines. It was particularly effective in inhibiting cell proliferation in breast and lung cancer models by targeting specific enzymes involved in these pathways.

Medicine

In medicinal chemistry, this compound is being investigated as a potential therapeutic agent for treating various diseases. Its ability to interact with specific molecular targets positions it as a candidate for drug development aimed at cancer and infectious diseases.

Table 2: Biological Activities

Activity TypeDescription
AnticancerInhibits cell proliferation
AntimicrobialEffective against bacterial infections
AntifungalExhibits activity against fungal strains

Industrial Applications

Beyond its scientific research applications, this compound can be utilized in the development of new materials with specific properties. Its unique chemical structure allows modifications that can enhance material characteristics for various industrial applications.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and the thieno[2,3-d]pyrimidine core play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
  • N-(4-fluorophenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

Uniqueness

Compared to similar compounds, N-(4-bromophenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can enhance the compound’s ability to interact with biological targets, potentially leading to improved efficacy in therapeutic applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-(4-bromophenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound that integrates a bromo-substituted aromatic ring with a thienopyrimidine moiety. This compound is notable for its potential biological activities, particularly in medicinal chemistry. The thieno[2,3-d]pyrimidine core is recognized for its diverse therapeutic applications, including antimicrobial and anticancer properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H16BrN3O2S\text{C}_{15}\text{H}_{16}\text{BrN}_3\text{O}_2\text{S}

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities:

  • Antimicrobial Activity : The presence of the bromine atom and sulfanyl group enhances the compound's reactivity and functional diversity. Studies have shown that related compounds with similar structures exhibit significant antimicrobial properties against various pathogens.
  • Anticancer Properties : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. The mechanism may involve the modulation of signaling pathways associated with cell growth and apoptosis.
  • Enzyme Inhibition : Interaction studies demonstrate that this compound can inhibit specific enzymes crucial for various biological processes. For instance, it may act as a selective inhibitor of phosphodiesterases (PDEs), which play significant roles in cellular signaling.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialSignificant inhibition of bacterial growth
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionSelective inhibition of PDEs affecting cAMP levels

Case Study: Anticancer Activity

In a study published in 2019, researchers screened a library of compounds for anticancer activity using multicellular spheroids as a model. This compound was identified as a promising candidate due to its ability to reduce cell viability in several cancer cell lines. The study highlighted the compound's potential for further development as an anticancer agent.

The mechanism by which this compound exerts its effects is not fully elucidated but may involve:

  • Inhibition of Key Enzymes : By acting on enzymes such as PDEs or kinases involved in cell signaling pathways.
  • Modulation of Gene Expression : Influencing transcription factors that regulate genes associated with cell survival and proliferation.

Q & A

Q. What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling a thieno[2,3-d]pyrimidine sulfanyl intermediate with a bromophenylacetamide moiety. Key steps include:

  • Intermediate preparation : React 3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-2-thiol with a bromo-substituted acetamide derivative using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane or DMF .
  • Optimization : Adjust reaction temperature (e.g., 273 K for controlled activation), solvent polarity, and stoichiometric ratios. Use Design of Experiments (DoE) to systematically vary parameters (e.g., time, catalyst loading) and employ statistical models to identify optimal conditions .
  • Purification : Crystallization from methylene chloride or ethanol yields pure product, monitored via TLC or HPLC .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are key structural features identified?

Methodological Answer:

  • 1H/13C NMR : Identify the bromophenyl group (δ ~7.4–7.6 ppm for aromatic protons), methyl groups on the pyrimidine ring (δ ~2.1–2.3 ppm), and the sulfanyl-linked acetamide (δ ~4.0 ppm for SCH2; δ ~10.2 ppm for NHCO) .
  • LC-MS : Confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass) and detect impurities .
  • Elemental Analysis : Validate C, H, N, and S percentages (e.g., deviations <0.3% indicate purity) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structure determination?

Methodological Answer:

  • Refinement Tools : Use SHELXL for iterative refinement, incorporating restraints for disordered regions (e.g., methyl groups) and validating against Fo-Fc difference maps .
  • Database Cross-Check : Compare bond lengths/angles with the Cambridge Structural Database (CSD). For example, pyrimidine C-N bond lengths should align with CSD entries (e.g., 1.33–1.37 Å) .
  • Twinned Data Handling : For overlapping reflections, apply twin law matrices (e.g., using PLATON’s TWINABS) and refine with SHELXL’s TWIN/BASF instructions .

Q. What role do hydrogen-bonding interactions play in the crystal packing, and how can graph set analysis be applied?

Methodological Answer:

  • Hydrogen Bond Identification : Use PLATON to detect N–H⋯O/N interactions (e.g., acetamide NH donating to pyrimidine carbonyl). For example, intramolecular N–H⋯N bonds stabilize folded conformations .
  • Graph Set Analysis : Classify motifs using Etter’s formalism (e.g., D for chains, R for rings). In related structures, chains like C(6) (N–H⋯O) propagate along the [100] axis, while R₂²(8) rings involve two donors/acceptors .
  • Packing Stability : Quantify interaction energies with PIXEL (in CLP software) to prioritize dominant H-bond contributions over van der Waals forces .

Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing 4-bromophenyl with 4-chloro/fluoro groups) and compare activities .
  • Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) via agar diffusion (zone of inhibition) and MIC determinations .
  • Data Analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric (Taft ES) parameters with activity. For example, electron-withdrawing bromine may enhance membrane penetration .

Q. How can computational methods predict the compound’s reactivity or interaction with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model binding to target enzymes (e.g., bacterial dihydrofolate reductase). Validate poses with MD simulations (e.g., 100 ns trajectories in GROMACS) .
  • DFT Calculations : Compute electrostatic potential maps (e.g., at B3LYP/6-311+G(d,p) level) to identify nucleophilic/electrophilic sites for reaction pathway predictions .
  • ADMET Prediction : Employ SwissADME to estimate logP (lipophilicity) and CYP450 interactions, guiding toxicity assessments .

Q. What strategies mitigate challenges in reproducing synthetic yields or purity?

Methodological Answer:

  • Impurity Profiling : Use HPLC-PDA to identify byproducts (e.g., unreacted starting materials) and adjust reaction stoichiometry .
  • Scale-Up Protocols : Transition from batch to flow chemistry (e.g., microreactors) for improved heat/mass transfer, reducing side reactions .
  • Crystallization Control : Optimize cooling rates and anti-solvent addition (e.g., dropwise ethanol) to enhance crystal purity and polymorph consistency .

Q. How can researchers validate the compound’s stability under varying storage or experimental conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (e.g., >250°C indicates thermal stability) .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC. Use Arrhenius models to extrapolate shelf-life .
  • Light Sensitivity : Expose to UV-Vis radiation (e.g., 254 nm) and track photodegradation products with LC-MS .

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